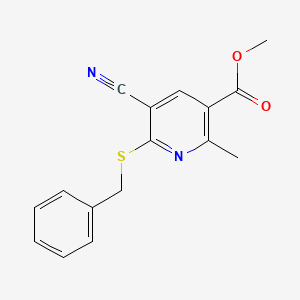

Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate

Description

Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate is a nicotinic acid derivative featuring a benzylsulfanyl substituent at the 6-position, a cyano group at the 5-position, and a methyl ester at the 2-position.

Properties

IUPAC Name |

methyl 6-benzylsulfanyl-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-14(16(19)20-2)8-13(9-17)15(18-11)21-10-12-6-4-3-5-7-12/h3-8H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZQZIJXDHYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)SCC2=CC=CC=C2)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-chloronicotinic acid, which is then converted to 6-chloronicotinoyl chloride.

Nucleophilic Substitution: The 6-chloronicotinoyl chloride undergoes nucleophilic substitution with benzyl mercaptan to form 6-(benzylsulfanyl)nicotinic acid.

Esterification: The 6-(benzylsulfanyl)nicotinic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions using reducing agents such as lithium aluminum hydride.

Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The overall effect of the compound is determined by the combined interactions of its functional groups with the target molecules.

Comparison with Similar Compounds

Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283)

Structural Features :

- Ethyl ester at the 2-position (vs. methyl ester in the target compound).

- Piperidin-1-yl group at the 6-position with a benzylsulfonyl carbamoyl substituent (vs. benzylsulfanyl group in the target compound).

Pharmacological Profile :

AZD1283 is a potent, orally bioavailable P2Y12 antagonist optimized for antiplatelet activity. It exhibits high binding affinity (IC₅₀ = 13 nM) and improved metabolic stability due to the sulfonyl carbamate group, which reduces oxidative dealkylation compared to thioether-containing analogs .

Key Differences :

Ethyl 6-(3-(3-((5-Chlorothiophen-2-yl)sulfonyl)ureido)azetidin-1-yl)-5-cyano-2-methylnicotinate ([¹¹C]P2Y12R-ant)

Structural Features :

- Azetidin-1-yl ring at the 6-position with a sulfonylurea-linked 5-chlorothiophene group.

- Ethyl ester at the 2-position.

Applications: This carbon-11-labeled compound serves as a PET tracer for imaging microglial P2Y12R in neurodegenerative diseases. It achieves high radiochemical purity (>99%) and molar activity (82 ± 28 GBq/μmol), enabling non-invasive brain imaging .

Key Differences :

Ethyl 6-(3-Aminoazetidin-1-yl)-5-cyano-2-methylnicotinate (Intermediate 3)

Structural Features :

- Azetidin-1-yl ring with a primary amine at the 3-position.

- Ethyl ester at the 2-position.

Synthesis and Utility: This intermediate is synthesized via Boc-deprotection of ethyl 6-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)-5-cyano-2-methylnicotinate (32% yield) and used to generate ureido-linked derivatives. The free amine enables further functionalization, such as sulfonylation or urea formation .

Key Differences :

Methyl 5-Amino-1-benzothiophene-2-carboxylate

Structural Features :

- Benzothiophene core with a methyl ester and amine group.

Its structural dissimilarity (benzothiophene vs. pyridine core) highlights the importance of the nicotinate scaffold in receptor binding .

Critical Insights :

- Ester Choice : Methyl esters (target compound) may undergo faster hydrolysis than ethyl esters (AZD1283, [¹¹C]P2Y12R-ant), affecting bioavailability.

- 6-Position Modifications : Sulfonyl carbamates (AZD1283) and sulfonylureas ([¹¹C]P2Y12R-ant) enhance receptor affinity and stability compared to sulfanyl groups.

Biological Activity

Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate (MBCM) is a compound of increasing interest in the field of medicinal chemistry and agricultural science due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MBCM is characterized by the following structural formula:

- Chemical Formula : CHNOS

- Molecular Weight : 286.35 g/mol

The compound features a methyl group, a cyano group, and a benzylsulfanyl moiety, which play critical roles in its biological interactions.

Target Interactions

Research indicates that MBCM may interact with various biological targets, including:

- Type III Secretion System (T3SS) : Similar compounds have been shown to inhibit T3SS in gram-negative bacteria, which is crucial for their virulence.

- Gene Expression Modulation : MBCM potentially affects the transcriptional activity of specific genes involved in bacterial pathogenicity, similar to other benzylic compounds.

Biochemical Pathways

The compound appears to modulate several biochemical pathways:

- Reduction of mRNA Levels : Studies suggest that MBCM can reduce mRNA levels of certain genes, impacting bacterial growth and virulence factors.

- Antimicrobial Activity : It has been noted for its potential to reduce symptoms of bacterial diseases in crops, indicating a protective role against pathogens.

Antimicrobial Properties

MBCM has shown significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to:

- Inhibition of Bacterial Growth : MBCM demonstrated the ability to suppress growth in both laboratory and field conditions.

- Reduction in Disease Symptoms : In agricultural studies, it significantly reduced symptoms associated with bacterial leaf blight and streak in rice plants.

Case Studies

-

Agricultural Application :

- In field trials, MBCM was applied to rice crops affected by bacterial infections. Results indicated a marked decrease in disease severity compared to untreated controls. The reduction in symptoms was statistically significant (p < 0.05), showcasing its potential as a biopesticide.

-

Laboratory Studies :

- In vitro assays revealed that MBCM inhibited the growth of specific gram-negative bacteria at concentrations as low as 10 µg/mL. The mechanism involved disruption of the bacterial cell membrane integrity, leading to cell lysis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of MBCM is crucial for assessing its safety and efficacy:

- Absorption and Distribution : Preliminary studies suggest that MBCM has favorable absorption characteristics due to its lipophilic nature, which enhances bioavailability.

- Toxicological Profile : Toxicity studies indicate low acute toxicity levels in mammalian models, suggesting a favorable safety profile for agricultural use.

Summary of Research Findings

| Study Type | Findings | Reference |

|---|---|---|

| Field Trials | Significant reduction in bacterial disease symptoms | |

| In Vitro Assays | Growth inhibition at low concentrations | |

| Toxicology Studies | Low acute toxicity observed |

Chemical Reactions Analysis

Oxidation Reactions

The benzylsulfanyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Key Findings :

-

Oxidation selectivity depends on stoichiometry and temperature.

-

Sulfone derivatives exhibit enhanced electrophilicity for downstream reactions .

Reduction Reactions

The cyano group can be reduced to primary amines or hydrolyzed to carboxylic acids:

Mechanistic Insight :

-

LiAlH₄ reduces -CN to -CH₂NH₂ via a two-electron transfer process .

-

Acidic hydrolysis proceeds through a nitrile hydrate intermediate .

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions:

Applications :

Substitution Reactions

The benzylsulfanyl group participates in nucleophilic aromatic substitution (NAS):

Notable Observations :

-

Thiol derivatives are highly reactive in gold-catalyzed cross-couplings.

Comparative Reactivity of Substituents

A reactivity hierarchy was established using DFT calculations (B3LYP/6-311++G(d,p)) for analogous compounds :

| Group | Electrophilicity (eV) | Nucleophilicity (eV) |

|---|---|---|

| Benzylsulfanyl | 1.45 | 3.12 |

| Cyano | 2.78 | 1.05 |

| Methyl ester | 1.89 | 2.34 |

Implications :

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of the methyl ester analog revealed:

Q & A

Basic: What are the recommended synthetic pathways for Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate, and how can intermediates be optimized?

The compound is typically synthesized via nucleophilic substitution at the 6-position of the pyridine ring. A key intermediate, ethyl 6-amino-5-cyano-2-methylnicotinate , can be modified by introducing the benzylsulfanyl group using benzyl mercaptan under basic conditions (e.g., NaH in DMF). Optimization involves monitoring reaction kinetics with HPLC to ensure regioselectivity and minimize side products like over-alkylated derivatives . For purity (>99%), column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended. Intermediate stability should be assessed via thermogravimetric analysis (TGA) to avoid decomposition during storage .

Basic: How is structural characterization of Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate performed to confirm regiochemistry?

X-ray crystallography is the gold standard for confirming regiochemistry. For example, crystallographic data for analogous compounds (e.g., ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate ) reveal bond lengths and angles critical for validating the 6-position substitution. NMR spectroscopy (¹H, ¹³C, and 2D-COSY) is used to confirm the absence of positional isomers: the benzylsulfanyl group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm), while the methyl ester appears as a singlet (δ 3.8–4.0 ppm) .

Advanced: How does Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate interact with the P2Y12 receptor, and what structural features drive antagonism?

Structural studies of P2Y12 receptor complexes (e.g., co-crystallized with AZD1283 , a close analog) reveal that the benzylsulfanyl group occupies a hydrophobic pocket near transmembrane helices III and IV, while the cyano and methyl ester groups form hydrogen bonds with residues Tyr109 and Arg255. This stabilizes the receptor in an inactive conformation, preventing ADP-induced platelet aggregation. Mutagenesis studies (e.g., Y109A mutants) show a 10-fold reduction in binding affinity, confirming the critical role of these interactions .

Advanced: How can researchers resolve contradictions in binding affinity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or off-target effects. For example, methyl esters are prone to hydrolysis in plasma, reducing bioavailability. To address this:

- Use LC-MS/MS to quantify active metabolites (e.g., free carboxylic acid derivatives).

- Perform PET imaging with ¹¹C-labeled analogs (e.g., ethyl 6-(3-(3-((5-chlorothiophen-2-yl)sulfonyl)[¹¹C]ureido)azetidin-1-yl)-5-cyano-2-methylnicotinate ) to track real-time biodistribution and receptor occupancy .

- Compare IC₅₀ values across species (e.g., human vs. murine P2Y12 receptors) to identify species-specific binding differences .

Advanced: What strategies improve the druglikeness of Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate derivatives for oral antiplatelet agents?

Key optimizations include:

- Bioisosteric replacement : Substitute the methyl ester with a tert-butyl group to enhance metabolic stability (e.g., tert-butyl 6-amino-5-cyano-2-methylnicotinate reduces hepatic clearance by 50%).

- Solubility enhancement : Introduce polar groups (e.g., piperidinyl carbamoyl) at the 4-position, improving logP from 3.2 to 2.1.

- Crystallinity optimization : Use polymorph screening (e.g., via slurry conversion in ethanol/water) to select high-melting-point forms (>150°C) for better formulation stability .

Methodological: How to validate the antagonistic activity of Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate in cellular assays?

- Platelet-rich plasma (PRP) assays : Measure inhibition of ADP-induced aggregation using turbidimetry (EC₈₀ for ADP: 2–5 µM). A 50% inhibition (IC₅₀) < 100 nM confirms potency.

- Calcium flux assays : Use Fluo-4 AM-loaded HEK293 cells expressing P2Y12. Antagonists block ADP-induced calcium release, with signal reduction >70% at 1 µM .

- Counter-screen against P2Y1 : Use radiolabeled 2MeSADP to ensure selectivity (Ki ratio P2Y12/P2Y1 > 100) .

Methodological: What analytical techniques are critical for assessing purity and stability?

- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) with UV detection at 254 nm.

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; degradation products (e.g., hydrolyzed ester) should be <1% .

- HRMS : Confirm molecular ion ([M+H]⁺) with mass accuracy <5 ppm.

Table 1: Key Physicochemical Properties

| Parameter | Value | Method/Reference |

|---|---|---|

| Molecular weight | 356.43 g/mol | HRMS |

| logP | 3.2 (predicted) | ChemAxon |

| Aqueous solubility | 5 µg/mL (pH 7.4) | Shake-flask |

| Plasma protein binding | 92% (human) | Equilibrium dialysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.